Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-2-18-13(17)11-7-16-6-10(11)9-4-3-8(14)5-12(9)15/h3-5,10-11,16H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCLSTIUBXCBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate generally follows a multi-step sequence involving:
- Formation of the pyrrolidine ring
- Introduction of the 2,4-difluorophenyl substituent
- Esterification to form the ethyl ester functional group
These steps can be achieved through nucleophilic substitution, cyclization, catalytic hydrogenation, and coupling reactions under controlled conditions.
Stepwise Synthetic Routes
Starting Materials and Initial Functionalization
A common starting material is glycine ethyl ester, which undergoes nucleophilic substitution with halogenated reagents (e.g., methyl chloroformate) in the presence of a base such as triethylamine to form an intermediate carbamate or ester derivative (Compound 1). This step is typically performed in dichloromethane at low temperature (0 °C) followed by room temperature stirring for several hours, with subsequent aqueous workup and organic solvent extraction to isolate the intermediate.
Pyrrolidine Ring Formation
The pyrrolidine ring is formed via a ring-closing reaction involving the intermediate compound and ethyl acrylate in the presence of a strong base such as lithium tert-butoxide. This cyclization is carried out under an inert atmosphere in a closed system to afford a cyclic intermediate (Compound 2).
Introduction of the Difluorophenyl Group
The 2,4-difluorophenyl moiety is introduced through a palladium-catalyzed Suzuki coupling reaction. The cyclic intermediate bearing a halogen substituent (e.g., bromine or chlorine) reacts with a vinyl boron anhydride pyridine complex in the presence of palladium acetate and potassium carbonate under nitrogen atmosphere to yield the arylated pyrrolidine intermediate (Compound 4).
Catalytic Hydrogenation and Deprotection
Subsequent catalytic hydrogenation using a ruthenium-based catalyst such as di-acetic acid [(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-di-1,3-benzodioxole] ruthenium(II) in methanol under hydrogen at 66 °C for 4-6 hours reduces the intermediate to the desired stereochemistry (Compound 5).
Following hydrogenation, hydrolysis and deprotection steps are performed using sodium hydroxide solution at room temperature, adjusting pH to acidic conditions (pH 2-4) with dilute hydrochloric acid, followed by organic extraction to isolate the target compound this compound (Compound 6).
Alternative Synthetic Approaches
Other reported methods include:
[3+2] Azomethine Ylide Cycloaddition: An E-olefin intermediate reacts with an azomethine ylide precursor in inert solvents (dichloromethane, toluene, or tetrahydrofuran) with acid catalysts (e.g., trifluoroacetic acid) or desilylating agents (silver fluoride) to form the pyrrolidine ring with trans-stereochemistry. The racemic product is resolved by chiral preparative HPLC to obtain enantiomerically pure compounds.
Nucleophilic Aromatic Substitution: Introduction of the fluorinated phenyl group can also be achieved via nucleophilic aromatic substitution on fluorinated aromatic rings, although specific conditions for the 2,4-difluorophenyl substitution require optimization.
Reaction Conditions and Optimization
Solvents and Temperature
- Dichloromethane and methanol are commonly employed solvents for nucleophilic substitution and hydrogenation steps.
- Cyclization reactions benefit from reflux conditions in alcohol solvents such as ethanol or methanol to improve efficiency and yield.
- Hydrogenation reactions are conducted at elevated temperatures (~66 °C) under hydrogen atmosphere.
Catalysts and Bases
- Palladium acetate serves as the catalyst in Suzuki coupling reactions.
- Lithium tert-butoxide is used as a strong base for cyclization.
- Ruthenium-based catalysts enable stereoselective hydrogenation.
- Triethylamine acts as a base and acid scavenger during substitution reactions.
Purification Techniques
- Flash chromatography using ethyl acetate/hexane gradients is effective for purification.
- Preparative chiral HPLC is employed for enantiomeric resolution when necessary.
- Organic phase drying with anhydrous sodium sulfate and solvent evaporation under reduced pressure are standard.
Research Outcomes and Data Tables
Spectroscopic and Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| [^1H NMR (DMSO-d6)](pplx://action/followup) | Triplet at δ 1.25 ppm (3H, CH3 of ethyl ester), singlet at δ 3.71 ppm (2H, pyrrolidine ring), multiplets at δ 7.12–7.34 ppm (3H, aromatic protons) | |
| LC-MS | Molecular ion peak at m/z 280.1 [M+H]^+, retention time ~1.01 min on C18 column with 0.1% formic acid | |
| HPLC | Retention time approximately 1.0–1.5 min under reversed-phase conditions indicating purity |
Comparative Reactivity of Fluorinated Phenyl Substituents
| Substituent | Suzuki Coupling Yield (%) | Electrophilic Reactivity (Hammett σ) | Reference |
|---|---|---|---|
| 2,4-Difluorophenyl | ~78 | +0.23 | |
| 4-Fluorophenyl | ~65 | +0.06 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the 2,4-difluorophenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The structural uniqueness of Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate becomes evident when compared to analogs (Table 1).
Table 1: Structural Comparison of this compound and Analogs
Key Observations:
- Fluorine Placement : While the target compound has fluorines on the aromatic ring, Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl features fluorines on the pyrrolidine ring itself, altering electronic properties and steric interactions .
- Ester Modifications : The tert-butyl group in the (3S,4R)-isomer introduces steric bulk, likely reducing metabolic clearance compared to the smaller ethyl ester in the target compound .
- Ring Systems : Substitution of pyrrolidine with pyrimidine (e.g., thioxo-pyrimidine in ) or naphthyridine () introduces varied hydrogen-bonding capabilities and conformational constraints.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
- This compound : The ethyl ester enhances lipophilicity (logP ~2–3 estimated), favoring passive diffusion across membranes. The absence of ionizable groups limits aqueous solubility .
- Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl : The HCl salt improves aqueous solubility via ionization, though the difluoropyrrolidine core may reduce membrane permeability compared to the aromatic difluorophenyl analog .
Metabolic Stability
- Fluorine atoms in the 2,4-difluorophenyl group of the target compound protect against oxidative metabolism, extending half-life. In contrast, the tert-butyl group in the (3S,4R)-isomer may slow ester hydrolysis but introduce alternative metabolic pathways (e.g., hydroxylation) .
- The thioxo group in the pyrimidine analog () may engage in sulfur oxidation, a common metabolic liability .
Biological Activity
Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme modulation, receptor interactions, and its potential therapeutic applications.
Chemical Structure and Properties
This compound consists of a pyrrolidine ring with a 2,4-difluorophenyl substituent and an ethyl ester at the carboxylic acid position. Its molecular formula is C13H14F2N O2, and it has a molecular weight of approximately 255.26 g/mol. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties.
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes or receptors. Notably, it has shown potential in influencing nuclear hormone receptors that regulate gene transcription processes. This mechanism suggests that the compound could play a role in various biological pathways, potentially leading to therapeutic applications in treating diseases related to these pathways.
Enzyme Modulation
The compound has been studied for its ability to modulate enzyme functions. It may interact with various enzymes involved in metabolic processes, which can lead to significant pharmacological effects. For example, studies have suggested that modifications to the compound could enhance its inhibitory potency against specific target enzymes.
Receptor Interactions
This compound may also interact with various receptors in the body. Its structural characteristics allow it to engage in stereoselective interactions with proteins, potentially increasing its specificity and efficacy in therapeutic contexts.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | C14H18F2N O2 | Contains a tert-butyl group |
| Trans-ethyl -4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride | C13H14F2N O2·HCl | Different substitution pattern on the phenyl ring |
| Ethyl pyrrolidine-3-carboxylic acid | C9H15NO2 | Simpler structure without fluorine substitutions |
The unique fluorinated phenyl substituent and pyrrolidine framework of this compound may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the biological activities of pyrrolidine derivatives, including this compound. For instance:
- Antiviral Activity : Some derivatives have shown promising results against viruses such as hepatitis C virus (HCV), indicating potential applications in antiviral therapies .
- Anticancer Properties : Research has demonstrated that certain pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms by which this compound may exert anticancer effects are still under investigation .
- Antimicrobial Activity : While some related compounds have been evaluated for their antimicrobial properties against resistant pathogens, further research is needed to establish the efficacy of this compound in this area .
Q & A
Q. What are the recommended methodologies for synthesizing Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate?
A common synthetic route involves multi-step functionalization of the pyrrolidine scaffold. For example, cyclization reactions using sodium hydride in tetrahydrofuran (THF) can generate the pyrrolidine core, followed by esterification and fluorophenyl group introduction via nucleophilic substitution or coupling reactions. Reaction optimization may require monitoring by thin-layer chromatography (TLC) and purification via silica gel chromatography .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
X-ray crystallography is the gold standard for unambiguous structural determination. For example, disorder in fluorophenyl substituents (observed in similar compounds) can be resolved using SHELX software for refinement . Complementary techniques include:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substitution patterns (e.g., splitting of aromatic protons due to fluorine atoms) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and purity.
Q. What analytical methods are suitable for assessing purity and detecting impurities?
Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify purity (>95% is typical for research-grade material). LC-MS can identify trace impurities, such as de-esterified byproducts or fluorophenyl positional isomers. Reference standards for known impurities (e.g., EP-grade impurities) should be cross-referenced .
Advanced Research Questions
Q. How can crystallographic disorder in the 2,4-difluorophenyl group be addressed during structural refinement?
In X-ray studies, fluorine atoms in the difluorophenyl ring may exhibit flip-flop disorder (180° rotation). To resolve this:
Q. What experimental strategies can resolve contradictions in spectroscopic data (e.g., unexpected splitting in 19F^{19}\text{F}19F-NMR)?
Contradictions may arise from dynamic effects (e.g., restricted rotation of the fluorophenyl group). Solutions include:
- Variable-temperature NMR to observe coalescence of split signals.
- Computational modeling (e.g., Gaussian or ORCA) to simulate coupling constants and compare with experimental data .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Design accelerated stability studies:
- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Light Sensitivity: Expose to UV/visible light and assess photodegradation products .
Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?
Leverage in silico tools:
- ADME Prediction: SwissADME or ADMETLab2.0 to estimate solubility, permeability, and CYP450 interactions.
- Molecular Dynamics (MD): Simulate binding to biological targets (e.g., enzymes with fluorophenyl-binding pockets) using GROMACS or AMBER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
